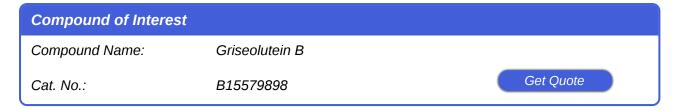


Griseolutein B: A Technical Guide on its Chemical Structure, Properties, and Biological Activities

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseolutein B is a phenazine antibiotic produced by Streptomyces griseoluteus. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and characterization, where available in the public domain, are also presented. Furthermore, this guide explores the mechanistic insights into its antimicrobial and potential anticancer activities, including a discussion on the general mechanism of action for phenazine antibiotics, which is believed to involve the generation of reactive oxygen species.

Chemical Structure and Properties

Griseolutein B is a yellow crystalline substance with the IUPAC name 6-(1,2-dihydroxyethoxymethyl)-9-methoxyphenazine-1-carboxylic acid. Its chemical structure is characterized by a phenazine core, a distinguishing feature of this class of antibiotics.

Table 1: Chemical Identifiers and Properties of Griseolutein B



Property	Value	Reference
IUPAC Name	6-(1,2- dihydroxyethoxymethyl)-9- methoxyphenazine-1- carboxylic acid	
Molecular Formula	C17H16N2O6	[1]
Molecular Weight	344.32 g/mol	
CAS Number	2072-68-6	[2]
Appearance	Yellow Crystals	
Melting Point	220 °C (decomposes)	
Solubility	Soluble in Ethyl Acetate, Alcohol; Insoluble in Ether, Benzene, Water	
Canonical SMILES	COC1=CC=C(C2=NC3=CC=C C(=C3N=C12)C(=O)O)COC(C O)O	[1]
InChI Key	ZJHVCMQHJHPGMZ- UHFFFAOYSA-N	[1][2]

Table 2: Predicted Mass Spectrometry Data for **Griseolutein B**

m/z
345.10811
367.09005
343.09355
362.13465
383.06399
327.09809



Data from PubChemLite.[1]

Note: Experimentally obtained spectral data (¹H NMR, ¹³C NMR, IR, UV-Vis) for **Griseolutein B** are not readily available in the public domain. The provided mass spectrometry data is predicted.

Biological Activities

Griseolutein B exhibits a range of biological activities, primarily as an antimicrobial agent. It has also been noted for its potential anticancer properties.

Antimicrobial Activity

Griseolutein B demonstrates activity against both Gram-positive and Gram-negative bacteria. The general mechanism of action for phenazine antibiotics is attributed to their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.[3][4][5] These ROS can cause damage to cellular components, including DNA, proteins, and lipids, ultimately leading to bacterial cell death.



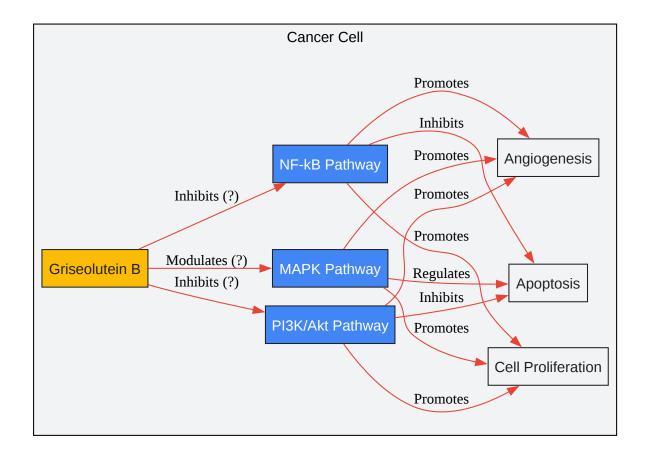
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General antimicrobial mechanism of phenazine antibiotics.

Anticancer Activity

Some reports suggest that **Griseolutein B** also inhibits the growth of Ehrlich ascites cancer cells. The precise mechanism of its anticancer activity has not been elucidated. However, many natural compounds exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. Potential, yet unconfirmed, pathways that could be affected by **Griseolutein B**, based on the actions of other natural products, are depicted below. Further research is required to validate these potential mechanisms for **Griseolutein B**.





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Hypothetical signaling pathways potentially affected by **Griseolutein B** in cancer cells.

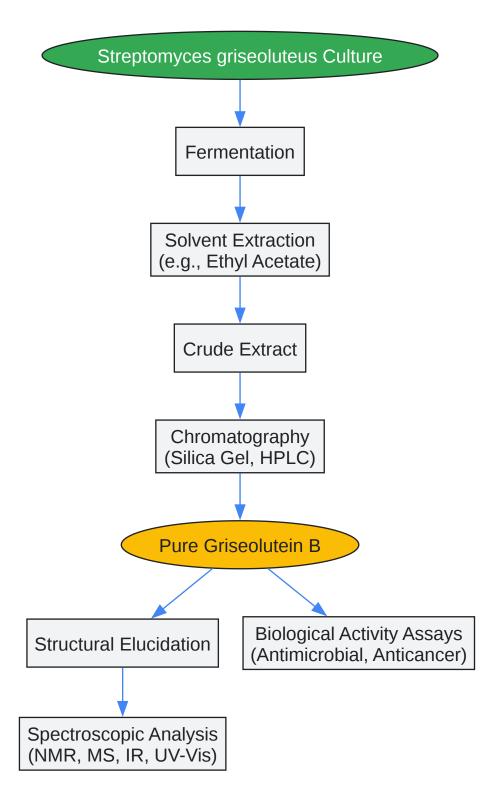
Experimental Protocols

Detailed experimental protocols for the specific isolation and characterization of **Griseolutein B** are not extensively documented in readily accessible literature. However, general methods for the isolation of secondary metabolites from Streptomyces species can be adapted.

General Workflow for Isolation and Characterization

The following diagram outlines a general workflow that can be applied for the isolation and characterization of **Griseolutein B** from a Streptomyces griseoluteus culture.





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General workflow for the isolation and characterization of Griseolutein B.



Detailed Methodologies (Adapted from similar compound isolations)

1. Fermentation:

- Inoculate a suitable liquid medium (e.g., yeast extract-malt extract broth) with a spore suspension or vegetative mycelium of Streptomyces griseoluteus.
- Incubate the culture under optimal conditions of temperature (e.g., 28-30 °C) and agitation for a period determined to maximize the production of **Griseolutein B**.

2. Extraction:

- Separate the mycelium from the culture broth by centrifugation or filtration.
- Extract the culture broth with an appropriate organic solvent such as ethyl acetate.
- Extract the mycelial cake with a polar solvent like acetone or methanol, followed by partitioning with ethyl acetate.
- Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

3. Purification:

- Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to fractionate the components.
- Monitor the fractions by thin-layer chromatography (TLC) for the presence of the target compound.
- Pool the fractions containing **Griseolutein B** and further purify using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

4. Characterization:

• UV-Vis Spectroscopy: Dissolve the purified compound in a suitable solvent (e.g., methanol) and record the absorption spectrum to determine the absorption maxima (λmax).



- Infrared (IR) Spectroscopy: Obtain the IR spectrum of the pure compound to identify characteristic functional groups.
- Mass Spectrometry (MS): Perform high-resolution mass spectrometry (HRMS) to determine the exact molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra, as well as 2D NMR (e.g., COSY, HSQC, HMBC) experiments, in a suitable deuterated solvent to elucidate the complete chemical structure.

Conclusion and Future Directions

Griseolutein B is a phenazine antibiotic with established antimicrobial activity and potential as an anticancer agent. While its basic chemical structure is known, a comprehensive understanding of its biological properties is hampered by the lack of detailed publicly available spectroscopic data and mechanistic studies. Future research should focus on obtaining and publishing the complete spectral characterization of **Griseolutein B**. Furthermore, in-depth investigations into its mechanism of action against both microbial and cancer cells are crucial. Elucidating the specific signaling pathways modulated by **Griseolutein B** will be pivotal for its potential development as a therapeutic agent. The synthesis of **Griseolutein B** and its analogs could also open avenues for structure-activity relationship studies, potentially leading to the development of more potent and selective drug candidates.

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